Antitubercular agent-13

Description

Structure

2D Structure

3D Structure

Properties

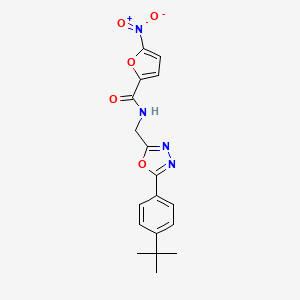

Molecular Formula |

C18H18N4O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23) |

InChI Key |

GJMQGIOXKFZWFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Achilles' Heel of Mycobacterium tuberculosis: A Technical Guide to the Mechanism of Action of Pks13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of a promising class of antitubercular agents that target the Polyketide Synthase 13 (Pks13) enzyme of Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of novel therapeutics with unique mechanisms of action. Pks13, an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall, has emerged as a key target for such novel agents.[1][2][3] This document details the function of Pks13, the mechanism of its inhibition, quantitative data on various inhibitor classes, and the experimental protocols used to elucidate their activity.

The Target: Polyketide Synthase 13 (Pks13)

Pks13 is a large, multi-domain enzyme that catalyzes the final and essential Claisen-condensation step in the biosynthesis of mycolic acids.[2][4] These long-chain fatty acids are unique to mycobacteria and are fundamental to the structural integrity, impermeability, and virulence of the Mtb cell wall.[5] The Pks13 enzyme comprises five distinct domains: an N-terminal acyl carrier protein (N-ACP) domain, a ketoacyl synthase (KS) domain, an acyltransferase (AT) domain, a C-terminal ACP (C-ACP) domain, and a thioesterase (TE) domain.[4] The essentiality of Pks13 for mycobacterial survival has been validated through genetic and chemical studies, making it an attractive target for the development of new antitubercular drugs.[4][6][7]

Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain

The primary mechanism of action for the most promising Pks13 inhibitors involves the targeting of its thioesterase (TE) domain.[1][6][7] The TE domain is responsible for the final transfer of the newly synthesized mycolic acid precursor from the enzyme. By binding to the active site of the TE domain, these inhibitors block its catalytic activity, thereby preventing the release of the mycolic acid precursor and halting the entire biosynthetic pathway. This disruption of mycolic acid synthesis leads to a compromised cell wall, ultimately resulting in bactericidal activity against Mtb.[1][8]

Several distinct chemical scaffolds have been identified as potent inhibitors of the Pks13 TE domain, including benzofurans, coumestans, and oxadiazoles.[2][9] Structure-guided drug design and high-throughput screening have led to the development of lead compounds with significant in vitro and in vivo efficacy.[1][9]

Quantitative Data on Pks13 Inhibitors

The following tables summarize the quantitative data for representative Pks13 inhibitors from different chemical classes.

Table 1: Benzofuran and Coumestan Series Pks13 Inhibitors

| Compound | Chemical Class | Target Domain | Mtb H37Rv MIC (μg/mL) | Pks13-TE IC50 (μM) | Cytotoxicity (Vero cells) | Reference |

| TAM16 | Benzofuran | TE | 0.09 | 0.19 | >50 µM | [3] |

| Compound 1 | Coumestan | TE | 0.0039 - 0.0078 (MBC) | Not Reported | Low | [8][10] |

| Compound 65 | 5H-benzofuro[3,2-c]quinolin-6-one | TE | 0.0313 - 0.0625 | Not Reported | 64-128 fold selectivity | [4] |

Table 2: Oxadiazole and Chromone Series Pks13 Inhibitors

| Compound | Chemical Class | Target Domain | Mtb H37Rv MIC (μg/mL) | Pks13-TE IC50 (μM) | Reference | |---|---|---|---|---| | Oxadiazole Lead | Oxadiazole | TE | < 1 | Not Reported |[9] | | Compound 6e | 4H-Chromen-4-one | TE | 0.45 | 14.3 |[11] | | X20404 | Not Specified | TE | 0.25 | 0.057 |[6] |

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition

The following diagram illustrates the final step of the mycolic acid biosynthesis pathway and the point of inhibition by Pks13-TE inhibitors.

Caption: Inhibition of the Pks13 TE domain blocks the final step of mycolic acid synthesis.

Experimental Workflow for Pks13 Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel Pks13 inhibitors.

Caption: A generalized workflow for the development of Pks13 inhibitors.

Experimental Protocols

Pks13-TE Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified Pks13 thioesterase domain. A common method utilizes a fluorogenic substrate.

-

Reagents and Materials:

-

Purified recombinant Pks13-TE protein

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense test compounds at various concentrations into the microplate wells.

-

Add a solution of Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

-

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Resazurin sodium salt solution (for viability staining)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in 7H9 broth in the microplate wells.

-

Inoculate each well with a standardized suspension of Mtb H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for another 24 hours.

-

Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest compound concentration at which no color change (i.e., no visible growth) is observed.[6]

-

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cells to assess their selectivity.

-

Reagents and Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

96-well clear microplates

-

Cell viability reagent (e.g., MTS, XTT)

-

-

Procedure:

-

Seed the mammalian cells in the microplate wells and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates at 37°C in a humidified CO2 incubator for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[12]

-

Conclusion

The inhibition of Pks13 represents a validated and promising strategy for the development of novel antitubercular agents with a distinct mechanism of action. The detailed understanding of the Pks13 structure and function has enabled the rational design of potent inhibitors. The experimental protocols outlined in this guide provide a framework for the continued discovery and optimization of Pks13-targeted therapies, which are urgently needed to combat the global threat of tuberculosis. Further research focusing on improving the pharmacokinetic and safety profiles of these inhibitors will be crucial for their successful clinical translation.

References

- 1. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Pretomanid (PA-824), A Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pretomanid (formerly known as PA-824) is a novel nitroimidazole-based antitubercular agent that has demonstrated significant promise in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen for the treatment of specific types of highly drug-resistant TB of the lungs. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols.

Chemical Structure and Physicochemical Properties

Pretomanid's chemical structure is central to its mechanism of action. The following table summarizes its key structural and physicochemical properties.

| Identifier | Value |

| IUPAC Name | (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b]oxazine |

| CAS Number | 187235-37-6 |

| Molecular Formula | C15H12F3N3O5 |

| Molecular Weight | 387.27 g/mol |

| SMILES | O=--INVALID-LINK--c1cn2C--INVALID-LINK--CO[C@H]2n1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108-110 °C |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF. |

| logP (octanol-water) | 2.4 |

Pharmacological Properties

Pretomanid's pharmacological profile makes it a potent agent against Mycobacterium tuberculosis.

| Property | Value |

| Mechanism of Action | Dual mechanism: 1) Respiratory poisoning via nitric oxide release, and 2) Inhibition of mycolic acid biosynthesis. |

| MIC90 vs. M. tuberculosis | 0.015–0.25 µg/mL |

| Bactericidal Activity | Exhibits bactericidal activity against both replicating and non-replicating (anaerobic) M. tuberculosis. |

| In Vivo Efficacy | Has shown significant efficacy in mouse models of tuberculosis, both alone and in combination with other antitubercular drugs. |

| Cytotoxicity (Vero cells) | IC50 > 125 µM |

Mechanism of Action: A Dual Threat

Pretomanid is a prodrug that requires bioreduction of its nitroimidazole core within the mycobacterium to become active. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn). Once activated, Pretomanid exerts its antitubercular effect through a dual mechanism of action.

Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Experimental Protocols

A common method for determining the MIC of Pretomanid against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol Steps:

-

Drug Dilution: Two-fold serial dilutions of Pretomanid are prepared in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final concentration of approximately 5 x 10^4 CFU/mL in the wells.

-

Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is then incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After the initial incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Pretomanid that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

The efficacy of Pretomanid is often evaluated in a murine model of chronic TB infection.

Protocol Steps:

-

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv) to establish a chronic infection in the lungs.

-

Treatment Initiation: Treatment with Pretomanid (typically administered by oral gavage) begins several weeks post-infection, once the bacterial load in the lungs has stabilized.

-

Dosing Regimen: Mice are treated daily for a specified period (e.g., 4-8 weeks). A control group receives the vehicle only.

-

Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

-

Data Analysis: Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The efficacy of Pretomanid is determined by the reduction in bacterial load compared to the untreated control group.

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel dual mechanism of action, which is effective against both replicating and non-replicating bacilli, makes it a valuable component of combination therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antitubercular agents. As research continues, a deeper understanding of its long-term efficacy and potential resistance mechanisms will be crucial for its optimal use in clinical practice.

Technical Guide: Synthesis and Characterization of Antitubercular Agent-13, a Novel Luotonin A Analogue

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitubercular agent-13" is a representative designation for a novel luotonin A analogue with potential antitubercular activity. The data and protocols presented herein are a synthesis of established methodologies and reported findings for closely related compounds in the luotonin A class, intended to serve as a comprehensive technical guide for research and development purposes.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Luotonin A, a pentacyclic quinazolinone alkaloid, and its analogues have garnered significant interest due to their diverse biological activities, including potent anticancer properties attributed to the inhibition of topoisomerase I.[1][2] This guide details the synthesis, characterization, and preclinical evaluation of "this compound," a hypothetical but representative luotonin A analogue designed for enhanced antitubercular efficacy.

Synthesis of this compound

The synthesis of luotonin A analogues typically involves a multi-step process, often culminating in a condensation reaction to form the core pentacyclic structure.[1][3][4] The generalized synthetic scheme for this compound is depicted below, followed by a detailed experimental protocol.

Synthetic Scheme

A common and effective method for the synthesis of the luotonin A core is the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.[5] An alternative efficient approach is a one-pot synthesis using a metal triflate catalyst to construct the quinazoline and pyrroloquinoline cores.[3][4]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Luotonin A Analogue

This protocol is a representative example for the synthesis of a luotonin A analogue.

-

Preparation of the Quinazolinone Intermediate: A mixture of a substituted anthranilamide (1.0 eq) and 2-formyl-1H-pyrrole-1-carbaldehyde (1.1 eq) in ethanol is refluxed in the presence of a catalytic amount of a Lewis acid, such as cerium (IV) ammonium nitrate (CAN).[5]

-

Cyclization: The resulting intermediate is then cyclized to form the pentacyclic core. This can be achieved by heating in a high-boiling point solvent like DMSO.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure luotonin A analogue.[6]

Synthesis Data

The following table summarizes typical quantitative data for the synthesis of a luotonin A analogue.

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Reaction Yield | 60-85% |

| Purity (by HPLC) | >98% |

| Solvent for Recrystallization | Dichloromethane/Methanol |

Physicochemical Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Characterization Techniques and Expected Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons in the range of δ 7.0-9.0 ppm. Singlets corresponding to specific protons on the heterocyclic rings. The exact chemical shifts and coupling constants depend on the substitution pattern. |

| ¹³C NMR (100 MHz, CDCl₃) | Carbon signals in the aromatic region (110-150 ppm) and signals for carbonyl and other specific carbons of the heterocyclic core. |

| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ peak corresponding to the molecular weight of the synthesized compound.[6] |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for C=O, C=N, and C-H stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |

| Melting Point | A sharp melting point, indicating the purity of the crystalline solid. |

Representative Characterization Data

The following table presents representative physicochemical data for a luotonin A analogue.

| Property | Value |

| Molecular Formula | C₂₀H₁₂N₄O |

| Molecular Weight | 324.34 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 285-288 °C |

| Solubility | Soluble in DMSO, partially soluble in Methanol |

In Vitro Antitubercular Activity

The primary screening of novel compounds for antitubercular activity involves determining their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the MIC of compounds against Mtb.[6][7]

-

Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in 96-well microplates.

-

Inoculation: A standardized inoculum of Mtb H37Rv is added to each well.

-

Controls: Positive (Rifampicin) and negative (DMSO) controls are included on each plate.[7]

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antitubercular Activity Data

The following table summarizes the in vitro activity of a representative luotonin A analogue against Mtb H37Rv and a human cell line to determine its selectivity.

| Compound | MIC against Mtb H37Rv (µg/mL) | Cytotoxicity (CC₅₀) against Vero cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |

| This compound | 1.6 | >100 | >62.5 |

| Isoniazid | 0.05 | >100 | >2000 |

| Rifampicin | 0.1 | >100 | >1000 |

Mechanism of Action Studies

The mechanism of action of luotonin A analogues is often associated with the inhibition of DNA topoisomerase I.[1][2] However, other potential targets in M. tuberculosis should also be investigated.

Proposed Signaling Pathway: Topoisomerase I Inhibition

Luotonin A analogues can intercalate into the DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.[2]

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human or Mtb topoisomerase I, and the test compound at various concentrations is prepared in a suitable buffer.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA is separated by electrophoresis on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are advanced to in vivo models of tuberculosis to assess their efficacy.

Experimental Workflow: Mouse Model of Tuberculosis

A common model for testing antitubercular drugs is the C57BL/6 mouse infected with Mtb via aerosol.[8]

Caption: Workflow for in vivo efficacy testing in a mouse model.

In Vivo Efficacy Data

The following table presents hypothetical efficacy data for this compound in a murine model of tuberculosis.

| Treatment Group | Dosage (mg/kg/day) | Change in Lung CFU (log₁₀) after 4 weeks |

| Vehicle Control (Untreated) | - | +1.5 |

| This compound | 25 | -1.8 |

| Isoniazid | 25 | -2.5 |

Conclusion

"this compound," as a representative of the luotonin A class of compounds, demonstrates promising potential as a novel antitubercular agent. Its distinct chemical scaffold and putative mechanism of action targeting topoisomerase I offer a new avenue for combating drug-resistant tuberculosis. Further lead optimization and preclinical development are warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of such novel antitubercular candidates.

References

- 1. Synthesis and topoisomerase I inhibitory properties of luotonin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 8. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Polyketide Synthase 13 (Pks13) Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of a promising class of antitubercular agents: inhibitors of Polyketide Synthase 13 (Pks13). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new drugs with novel mechanisms of action.[1][2] Pks13, an essential enzyme for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall, has been identified as a key target for novel antitubercular therapeutics.[1][3]

Introduction to Polyketide Synthase 13 (Pks13) as a Drug Target

Polyketide Synthase 13 (Pks13) is a crucial enzyme in M. tuberculosis responsible for the final condensation step of two long-chain fatty acids to form mycolic acids.[4] These mycolic acids are essential for the structural integrity of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.[5] Inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to bacterial cell death.[1] This unique mechanism of action makes Pks13 an attractive target for developing new antitubercular drugs that are effective against both drug-susceptible and drug-resistant strains of Mtb.[1][6]

In Vitro Activity of Pks13 Inhibitors

Several classes of compounds have been identified as potent inhibitors of Pks13, demonstrating significant in vitro activity against M. tuberculosis. These include benzofurans, coumestans, and other novel chemical scaffolds.[1][4] The in vitro efficacy of these inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis, including laboratory strains (e.g., H37Rv), clinical isolates, and drug-resistant strains.

Table 1: In Vitro Activity of Representative Pks13 Inhibitors Against M. tuberculosis H37Rv

| Compound Class | Representative Compound | MIC (µg/mL) against H37Rv | Reference |

| Benzofuran | TAM16 | Potent (specific value not provided) | [1][6] |

| Coumestan | Analogue 1 | 0.004 (approx.) | [4] |

| 1,2,4-Oxadiazole | Compound 3a | 8 | [2] |

| Stilbene Analogue | SK-03-92 | 6.25 | [7] |

Table 2: Activity of Pks13 Inhibitors Against Drug-Resistant M. tuberculosis Strains

| Compound Class | Representative Compound | Strain(s) | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 1,2,4-Oxadiazole | Compound 3a | MDR-MTB | 16 |[2] | | 1,2,4-Oxadiazole | Compounds 3b, 3d | MDR-MTB | 32 |[2] | | Stilbene Analogue | SK-03-92 | INHR | 6.25 |[7] | | Stilbene Analogue | SK-03-92 | Rifampin Resistant | 0.39 |[7] | | Stilbene Analogue | SK-03-92 | Moxifloxacin Resistant | 0.78 |[7] |

Experimental Protocols

The evaluation of the in vitro activity of Pks13 inhibitors involves a series of standardized microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the microplate-based Alamar Blue assay.

Protocol:

-

Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (ATCC 27294) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The microplates are incubated at 37°C for a defined period (e.g., 7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Reading: After further incubation, the color change from blue to pink, indicating bacterial growth, is observed visually or measured using a spectrophotometer. The MIC is recorded as the lowest drug concentration that prevents this color change.

Intracellular Activity Assay

To assess the ability of compounds to kill M. tuberculosis residing within macrophages, an intracellular activity assay is performed.

Protocol:

-

Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated.

-

Infection: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection.

-

Compound Treatment: After allowing for phagocytosis, the infected macrophages are treated with various concentrations of the test compounds.

-

Incubation: The treated cells are incubated for a set period.

-

Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, which are then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11 agar).

-

Colony Forming Unit (CFU) Counting: After incubation, the number of CFUs is counted to determine the reduction in bacterial viability.

Visualizations

Mechanism of Action of Pks13 Inhibitors

Caption: Inhibition of Pks13 blocks mycolic acid synthesis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of antitubercular agents.

Conclusion

Inhibitors of Pks13 represent a promising new class of antitubercular agents with a novel mechanism of action. Their potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis highlights their potential for further development. The experimental protocols and workflows described in this guide provide a framework for the continued discovery and evaluation of new Pks13 inhibitors, which are urgently needed to combat the global threat of tuberculosis.

References

- 1. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

The Emergence of Nitrofuran-1,3,4-oxadiazole Hybrids as Potent Antitubercular Agents

A Technical Guide for Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the urgent development of novel therapeutics. Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a promising approach to create new chemical entities with enhanced efficacy and unique mechanisms of action. This whitepaper details the discovery and preclinical development of a novel class of compounds: nitrofuran-1,3,4-oxadiazole hybrids. These molecules leverage the potent, albeit sometimes toxic, activity of the nitrofuran moiety with the versatile and biologically active 1,3,4-oxadiazole scaffold. This guide provides an in-depth overview of their synthesis, antitubercular activity, structure-activity relationships, and proposed mechanisms of action, supported by comprehensive data tables and detailed experimental protocols.

Introduction: The Rationale for Hybridization

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the rise of resistant Mycobacterium tuberculosis (Mtb) strains undermine current control efforts. The nitrofuran scaffold is a known antibacterial pharmacophore, with some nitro-containing drugs like delamanid and pretomanid showing efficacy against Mtb.[1][2] However, their utility can be limited by toxicity and the potential for resistance.

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known to act as a bioisosteric replacement for amide and ester groups, thereby improving pharmacokinetic properties.[3][4] It is also a key component in various compounds with demonstrated antitubercular activity.[3] The rationale behind creating nitrofuran-1,3,4-oxadiazole hybrids is to:

-

Combine two potent pharmacophores to achieve synergistic or additive effects.

-

Explore novel mechanisms of action to overcome existing resistance.

-

Improve the drug-likeness and safety profile compared to standalone nitrofuran compounds.

Recent studies have validated this approach, yielding hybrid compounds with potent activity against both drug-susceptible and multidrug-resistant Mtb strains.[5]

Synthesis and Chemical Characterization

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids typically follows a multi-step pathway, involving the formation of the core 1,3,4-oxadiazole ring and its subsequent linkage to the nitrofuran moiety.

General Synthetic Protocol

A common synthetic route involves the following key steps:

-

Hydrazide Formation: A substituted benzoic acid is reacted with hydrazine hydrate, often under reflux conditions in a solvent like ethanol, to form the corresponding benzohydrazide.

-

Acylation: The benzohydrazide is then acylated. For instance, treatment with chloroacetyl chloride in a solvent like tetrahydrofuran (THF) yields an N'-(2-chloroacetyl)benzohydrazide intermediate.[6]

-

Oxadiazole Ring Formation (Cyclodehydration): The 1,2-diacylhydrazine intermediate undergoes cyclodehydration to form the 2,5-disubstituted 1,3,4-oxadiazole ring. This step can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent.[6][7]

-

Coupling/Linkage: The final step involves coupling the nitrofuran moiety to the oxadiazole scaffold. This is often achieved through a nucleophilic substitution reaction where a nitrofuran-containing fragment is linked to the oxadiazole core via different linkers (e.g., ether, thioether, or amide bonds).[5]

Structural characterization of the final compounds is confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[8]

Data Presentation: Antitubercular Activity and Cytotoxicity

The synthesized nitrofuran-1,3,4-oxadiazole hybrids have been evaluated for their in vitro activity against the H37Rv strain of Mtb, multidrug-resistant clinical isolates, and for their toxicity against mammalian cell lines. The key parameters measured are the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (CC₅₀).

Table 1: In Vitro Antitubercular Activity of Representative Nitrofuran-1,3,4-Oxadiazole Hybrids

| Compound ID | Linker Type | Substituent on Oxadiazole | MIC (µg/mL) vs. Mtb H37Rv | MIC (µg/mL) vs. MDR-Mtb | Reference |

|---|---|---|---|---|---|

| Optimal Compound (Series 2) | Amide | Substituted Benzene | 0.795 | 1.43 | [5] |

| Compound 2l | Not Specified | Furan | 3.13 | Not Reported |[8] |

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

| Compound ID | Cytotoxicity (CC₅₀ in µg/mL) vs. VERO cells | hERG Inhibition (% at 10 µM) | Selectivity Index (SI = CC₅₀/MIC) | Reference |

|---|

| Optimal Compound (Series 2) | Low Cytotoxicity Reported | 11.3 ± 1.7 | >72 (calculated from similar compounds) |[5] |

Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[9][10]

-

Preparation: 200 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The inner wells receive 100 µL of Middlebrook 7H9 broth.[9]

-

Serial Dilution: The test compounds are serially diluted directly in the plate. Final drug concentrations typically range from 0.2 to 100 µg/mL.[9]

-

Inoculation: A suspension of M. tuberculosis H37Rv is added to each well.

-

Incubation: Plates are sealed and incubated at 37°C for five to seven days.[9][10]

-

Detection: After incubation, a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are incubated for another 24 hours.[9]

-

Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, corresponding to at least 90% inhibition of bacterial growth.[10][11]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric test for measuring cellular metabolic activity as an indicator of cell viability and cytotoxicity.[12][13]

-

Cell Seeding: Mammalian cells (e.g., VERO or HepG2) are seeded into a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS, diluted in serum-free media) is added to each well.[12][14]

-

Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][15]

-

Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[15]

-

Absorbance Reading: The plate is gently shaken to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Visualizations: Workflow and Mechanism

Drug Discovery and Development Workflow

The logical progression from initial design to preclinical evaluation of these hybrid agents is a critical workflow for drug discovery.

Caption: Workflow for the discovery of nitrofuran-1,3,4-oxadiazole antitubercular agents.

Proposed Mechanism of Action

Nitrofuran-based compounds are typically prodrugs that require reductive activation within the mycobacterial cell to exert their effect.[1][2] The oxadiazole moiety may contribute by inhibiting key enzymes involved in cell wall synthesis.

Caption: Proposed mechanism involving prodrug activation and inhibition of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

The biological evaluation of different series of these hybrids has provided crucial insights into their structure-activity relationships (SAR).[5]

-

Influence of Linkers: The nature of the chemical linker connecting the nitrofuran and oxadiazole moieties significantly impacts antitubercular activity.

-

Substituents on the Oxadiazole Ring: The activity is highly dependent on the substituents attached to the 1,3,4-oxadiazole core. Studies indicate that substituted benzene rings are more favorable for activity compared to cycloalkyl or other heterocyclic groups.[5]

-

Lipophilicity and Solubility: Optimization efforts have focused on modifying the scaffold to improve solubility and bioavailability, which were limitations in early-generation compounds. Adding hydrophilic groups like benzyl piperazine has been shown to be an effective strategy.[16]

Mechanism of Action

While the precise mechanism is still under investigation, evidence points towards a dual mode of action.

-

Prodrug Activation: Like other nitro-aromatic drugs, nitrofuran hybrids are believed to be prodrugs.[1] They undergo reductive activation by a mycobacterial-specific enzyme, likely the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F₄₂₀.[1][2] This activation generates reactive nitrogen species that are cytotoxic to the bacterium.

-

Enzyme Inhibition: The oxadiazole portion of the hybrid may target essential enzymes. Whole-genome sequencing of resistant mutants has implicated the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) as a target for some oxadiazole-containing compounds.[17][18] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan.[19][20] Other potential targets include the enoyl-acyl carrier protein reductase (InhA).[8]

This potential dual mechanism—non-specific damage from reactive intermediates and specific inhibition of a key enzyme—could contribute to their high potency and may lower the frequency of resistance development.

Conclusion and Future Directions

Nitrofuran-1,3,4-oxadiazole hybrids represent a promising and innovative class of antitubercular agents. The strategic combination of two potent pharmacophores has yielded lead compounds with excellent in vitro activity against both drug-sensitive and multidrug-resistant Mtb, coupled with acceptable cytotoxicity profiles.

Future work should focus on:

-

Comprehensive in vivo efficacy studies in animal models of tuberculosis.

-

Detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Elucidation of the precise molecular mechanism of action and resistance pathways.

-

Further optimization of the scaffold to enhance potency and drug-like properties.

The continued development of these hybrid molecules could provide a much-needed new weapon in the global fight against tuberculosis.

References

- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibbj.org [ibbj.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro evaluation of antitubercular activity [bio-protocol.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. research.abo.fi [research.abo.fi]

Unraveling the Target of Antitubercular Agent-13: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and validation process for "Antitubercular agent-13," a promising nitrofuran-1,3,4-oxadiazole hybrid compound. Developed for researchers, scientists, and drug development professionals, this document outlines the current understanding of the agent's mechanism of action, supported by available data and methodologies for its evaluation.

Executive Summary

"this compound," also referred to as Compound 3d in seminal research, has demonstrated significant in vitro activity against both drug-susceptible (MTB H37Rv) and multidrug-resistant (MDR-MTB 16833) strains of Mycobacterium tuberculosis. This potent activity necessitates a thorough understanding of its molecular target(s) to advance its development as a potential therapeutic. This guide synthesizes the available information on its likely mechanisms and presents a framework for its comprehensive target validation.

Compound Activity Profile

Quantitative data from initial screenings highlight the potency of "this compound." A summary of its Minimum Inhibitory Concentration (MIC) values is presented below.

| Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 0.007 | Wang A, et al. Bioorg Med Chem. 2022 |

| MDR-MTB 16833 | 1.851 | Wang A, et al. Bioorg Med Chem. 2022 |

It is noted that "this compound" has shown metabolic instability, a factor that requires consideration in further drug development efforts.

Putative Targets and Mechanism of Action

While direct experimental validation for "this compound" is not yet publicly detailed, the chemical scaffold of nitrofuran-1,3,4-oxadiazole hybrids suggests several potential molecular targets within Mycobacterium tuberculosis. The primary hypothesized mechanisms are:

-

Prodrug Activation by F420-Dependent Nitroreductase (Ddn): Many nitrofuran-based antitubercular agents are prodrugs that require reductive activation by mycobacterial enzymes. The F420-dependent nitroreductase (Ddn) system is a key pathway for this activation, leading to the formation of reactive nitrogen species that are toxic to the bacterium.

-

Inhibition of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial death. Several nitro-containing compounds have been identified as inhibitors of this enzyme.

-

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, another vital component of the mycobacterial cell wall. Some 1,3,4-oxadiazole-containing compounds have been investigated as potential InhA inhibitors.

The following diagram illustrates the potential target pathways for "this compound."

Caption: Putative molecular pathways for "this compound".

Experimental Protocols for Target Validation

To definitively identify the molecular target of "this compound," a series of biochemical and genetic assays are required. The following are detailed methodologies for key experiments.

DprE1 Inhibition Assay (Biochemical)

Objective: To determine if "this compound" directly inhibits the enzymatic activity of DprE1.

Materials:

-

Recombinant purified DprE1 enzyme

-

Substrate: decaprenylphosphoryl-β-D-ribose (DPR)

-

Co-factor: FAD

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol)

-

"this compound" dissolved in DMSO

-

Positive control inhibitor (e.g., BTZ043)

-

Quench solution (e.g., 90% acetonitrile, 0.1% formic acid)

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing DprE1, FAD, and assay buffer.

-

Add varying concentrations of "this compound" or control to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, DPR.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the quench solution.

-

Analyze the reaction mixture by LC-MS to quantify the formation of the product, decaprenylphosphoryl-β-D-arabinose (DPA).

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

InhA Inhibition Assay (Spectrophotometric)

Objective: To assess the direct inhibitory effect of "this compound" on InhA activity.

Materials:

-

Recombinant purified InhA enzyme

-

Substrate: trans-2-octenoyl-CoA

-

Co-factor: NADH

-

Assay buffer (e.g., 100 mM sodium phosphate pH 7.5, 1 mM EDTA, 1 mM DTT)

-

"this compound" dissolved in DMSO

-

Positive control inhibitor (e.g., triclosan)

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add assay buffer, NADH, and varying concentrations of "this compound" or control.

-

Add the InhA enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, trans-2-octenoyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

F420-Dependent Nitroreductase (Ddn) Activation Assay

Objective: To determine if "this compound" is a substrate for Ddn, leading to its activation.

Materials:

-

Recombinant purified Ddn enzyme

-

Reduced F420 (F420H2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

"this compound" dissolved in DMSO

-

Spectrophotometer

Procedure:

-

In an anaerobic environment, prepare a reaction mixture containing Ddn and F420H2 in the assay buffer.

-

Add "this compound" to initiate the reaction.

-

Monitor the oxidation of F420H2 by measuring the decrease in absorbance at 420 nm over time.

-

An increase in the rate of F420H2 oxidation in the presence of "this compound" indicates that it is a substrate for Ddn.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation.

Caption: A logical workflow for the initial identification of the molecular target.

Caption: A workflow for the validation of the identified molecular target.

Conclusion and Future Directions

"this compound" represents a promising lead compound in the fight against tuberculosis. While its precise molecular target is yet to be definitively reported in publicly available literature, its chemical structure points towards established and validated pathways in M. tuberculosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic identification and validation of its target. Future research should focus on executing these experiments to elucidate the exact mechanism of action, which will be critical for the rational design of second-generation analogs with improved efficacy and metabolic stability.

Technical Guide: Activity of Antitubercular Agent-13 Against Drug-Resistant Tuberculosis Strains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) poses a significant threat to global health. This necessitates the discovery and development of novel antitubercular agents with activity against these resistant strains. This technical guide focuses on "Antitubercular agent-13," a nitrofuran-1,3,4-oxadiazole hybrid compound, and its documented efficacy against both drug-sensitive and multidrug-resistant MTB. This document provides a concise overview of its biological activity, detailed experimental protocols for assessing such activity, and a logical workflow for the screening and evaluation of novel antitubercular candidates.

Quantitative Data Summary

"this compound" has demonstrated potent activity against the standard drug-sensitive M. tuberculosis H37Rv strain and a multidrug-resistant clinical isolate. The key quantitative data, the Minimum Inhibitory Concentration (MIC), is summarized in the table below. A lower MIC value indicates greater potency.

| Compound | Mycobacterium tuberculosis Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound (Compound 3d) | MTB H37Rv | Drug-Sensitive | 0.007[1] |

| This compound (Compound 3d) | MDR-MTB 16833 | Multidrug-Resistant | 1.851[1] |

It is also noted that "this compound" exhibits metabolic instability, which is a critical consideration for further drug development.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds against M. tuberculosis strains using the widely accepted Microplate Alamar Blue Assay (MABA). This protocol is representative of the standard procedure used in the field.

Microplate Alamar Blue Assay (MABA) for MIC Determination

3.1.1 Principle: This assay quantitatively determines the susceptibility of M. tuberculosis to a drug. The Alamar Blue reagent contains an oxidation-reduction indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change, thus indicating inhibition of bacterial growth.

3.1.2 Materials and Reagents:

-

Mycobacterium tuberculosis strains (e.g., H37Rv, MDR clinical isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

This compound (or other test compounds)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for drug solubilization

-

Standard antitubercular drugs for controls (e.g., Isoniazid, Rifampicin)

3.1.3 Inoculum Preparation:

-

M. tuberculosis is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

-

The bacterial suspension is vortexed and the turbidity is adjusted to a McFarland standard of 1.0.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

3.1.4 Assay Procedure:

-

A serial two-fold dilution of the test compound (this compound) is prepared in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well is 100 µL.

-

Control wells are included: a drug-free control (broth and inoculum only) and a sterile control (broth only).

-

100 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 200 µL.

-

The microplate is sealed and incubated at 37°C for 5-7 days.

-

After the incubation period, 20 µL of Alamar Blue reagent is added to each well.

-

The plate is re-incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the drug that prevents the color change from blue to pink.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of novel antitubercular agents.

Caption: Workflow for in vitro screening of antitubercular agents.

Plausible Mechanism of Action

While the specific molecular target of "this compound" has not been definitively elucidated in the available literature, its chemical structure as a nitrofuran-1,3,4-oxadiazole hybrid provides clues to its potential mechanism of action.

-

Nitrofuran Moiety: Nitroaromatic compounds are known prodrugs that require reductive activation by bacterial enzymes to form reactive nitrogen species. These species can induce a broad range of cellular damage, including DNA damage, inhibition of protein synthesis, and disruption of metabolic pathways. This mechanism is a hallmark of other nitrofuran-containing drugs.

-

1,3,4-Oxadiazole Moiety: The 1,3,4-oxadiazole scaffold is present in numerous compounds with demonstrated antitubercular activity. For some of these compounds, the proposed mechanism of action involves the inhibition of key mycobacterial enzymes. One such target is the enoyl-acyl carrier protein reductase (InhA), which is a crucial enzyme in the mycolic acid biosynthesis pathway, a vital component of the mycobacterial cell wall.

Therefore, it is plausible that "this compound" acts as a prodrug, with the nitrofuran component being activated to generate cytotoxic reactive species, while the 1,3,4-oxadiazole moiety may contribute to its overall activity, potentially by targeting enzymes like InhA. Further investigation is required to confirm the precise mechanism of action.

Conclusion

"this compound" is a potent compound with significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Its low MIC values highlight its potential as a lead compound for the development of new therapies to combat drug-resistant TB. However, its reported metabolic instability presents a challenge that must be addressed through further structural modifications and medicinal chemistry efforts. The experimental protocols and workflow described herein provide a framework for the continued evaluation of this and other novel antitubercular candidates. Future work should focus on elucidating the specific mechanism of action and improving the pharmacokinetic profile of this promising class of compounds.

References

Preliminary Toxicity Profile of Antitubercular Agent-13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the preliminary toxicity profile of the investigational compound "Antitubercular agent-13." The information is intended for research and drug development professionals and is based on a series of in vitro and in vivo preclinical safety assessments. Further studies are required to fully characterize the toxicological profile of this agent.

Executive Summary

This guide details the initial safety evaluation of "this compound," a novel compound under investigation for the treatment of tuberculosis. The preliminary toxicity assessment included in vitro cytotoxicity, genotoxicity, and cardiac safety evaluations, as well as an in vivo acute toxicity study. The findings suggest a manageable toxicity profile at therapeutically relevant concentrations, warranting further investigation. This document provides detailed experimental protocols and a summary of the quantitative data obtained to date.

In Vitro Toxicity Assessment

A crucial component of early-stage drug development involves evaluating the potential for a new chemical entity to cause harm to cells.[1] A variety of in vitro cytotoxicity assays are available to assess cell viability, membrane integrity, and metabolic function following exposure to a test compound.[2]

Cytotoxicity Profile

The cytotoxic potential of this compound was evaluated in two cell lines: HepG2 (a human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line). These cell lines are commonly used in preclinical safety assessments to provide insights into potential tissue-specific toxicity.[2] The 50% cytotoxic concentration (CC50) was determined using a standard MTT assay after 48 hours of exposure.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Exposure Time (hours) | CC50 (µM) |

| HepG2 | MTT | 48 | 85.2 |

| HEK293 | MTT | 48 | > 100 |

Genotoxicity Profile

The genotoxic potential of this compound was assessed through a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical substance.[3] It utilizes several strains of Salmonella typhimurium that are deficient in histidine synthesis, meaning they require histidine in their growth medium.[3] The assay determines if a substance can cause a mutation that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[3] The test was conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[4]

Table 2: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

| TA1535 | - | Negative |

| TA1535 | + | Negative |

| TA1537 | - | Negative |

| TA1537 | + | Negative |

The results indicate that this compound is not mutagenic in the tested bacterial strains, either with or without metabolic activation.

An in vitro micronucleus test was performed using human peripheral blood lymphocytes to assess for chromosomal damage. An increase in the frequency of micronuclei is an indicator of induced chromosome damage.

Table 3: In Vitro Micronucleus Assay Results for this compound

| Concentration (µM) | Metabolic Activation (S9) | Result |

| 10 | - | Negative |

| 30 | - | Negative |

| 100 | - | Negative |

| 10 | + | Negative |

| 30 | + | Negative |

| 100 | + | Negative |

This compound did not induce a significant increase in micronuclei formation in cultured human lymphocytes.

Cardiac Safety Pharmacology

hERG Channel Inhibition Assay

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the QT interval, which is associated with a risk of potentially fatal cardiac arrhythmias.[5] The potential for this compound to inhibit the hERG channel was evaluated using an automated patch-clamp assay in HEK293 cells stably expressing the hERG channel.[6]

Table 4: hERG Channel Inhibition by this compound

| Concentration (µM) | Percent Inhibition (%) |

| 1 | 5.2 |

| 10 | 18.5 |

| 30 | 45.1 |

| IC50 (µM) | 33.2 |

The IC50 value for hERG inhibition is significantly higher than the expected therapeutic concentrations, suggesting a low risk of drug-induced QT prolongation.

In Vivo Acute Toxicity

An acute oral toxicity study was conducted in mice to determine the median lethal dose (LD50) and to observe any signs of systemic toxicity.

Table 5: Acute Oral Toxicity of this compound in Mice

| Species | Route of Administration | LD50 (mg/kg) | Key Observations |

| Mouse | Oral | > 2000 | No mortality or significant clinical signs of toxicity observed at the limit dose. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound was dissolved in DMSO and then diluted in culture medium to various concentrations. The cells were treated with these concentrations for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight in nutrient broth.[3]

-

Metabolic Activation: For tests including metabolic activation, a rat liver S9 fraction was prepared and mixed with a cofactor solution.[4]

-

Plate Incorporation Method: 100 µL of the bacterial culture, 50 µL of this compound at various concentrations, and 500 µL of either phosphate buffer or S9 mix were added to 2 mL of molten top agar.[7]

-

Plating and Incubation: The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48 hours.[3]

-

Colony Counting: The number of revertant colonies on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background level.

In Vivo Micronucleus Assay

-

Animal Dosing: Male and female mice were treated with this compound via oral gavage at doses of 500, 1000, and 2000 mg/kg.[8][9] A vehicle control (e.g., corn oil) and a positive control (e.g., cyclophosphamide) were also included.[8]

-

Sample Collection: Bone marrow was collected from the femurs of the mice 24 and 48 hours after dosing.[10]

-

Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were prepared on glass slides. The slides were air-dried and stained with May-Grünwald-Giemsa.

-

Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.

-

Data Interpretation: A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.[8]

hERG Channel Inhibition Assay (Automated Patch-Clamp)

-

Cell Preparation: HEK293 cells stably expressing the hERG channel were harvested and suspended in an extracellular solution.[11]

-

Automated Patch-Clamp: The cell suspension was loaded into the automated patch-clamp system (e.g., QPatch).[5] Whole-cell patch-clamp recordings were established.

-

Voltage Protocol: A specific voltage protocol was applied to elicit the hERG current. The tail current amplitude was measured.

-

Compound Application: After a stable baseline recording was established, this compound was applied at increasing concentrations. The effect on the hERG tail current was recorded.

-

Data Analysis: The percentage of inhibition at each concentration was calculated relative to the baseline current. The IC50 value was determined by fitting the concentration-response data to a Hill equation.[6]

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathway

References

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. enamine.net [enamine.net]

- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 6. hERG potassium channel assay. [bio-protocol.org]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bemsreports.org [bemsreports.org]

- 10. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Binding Affinity of Antitubercular Agent TAM16 to Polyketide Synthase 13 (Pks13): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics with new mechanisms of action.[1] A crucial pathway for Mtb survival and pathogenesis is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Polyketide synthase 13 (Pks13) is a key enzyme in this pathway, responsible for the final condensation step of two long-chain fatty acids to form the mycolic acid precursor.[1] Its essentiality for mycobacterial viability makes Pks13 an attractive target for the development of new antitubercular drugs.[1]

This technical guide provides an in-depth overview of the binding affinity of TAM16, a potent benzofuran-class inhibitor, to the thioesterase (TE) domain of Pks13.[1][2] TAM16 serves as a representative example of a highly developed antitubercular agent targeting Pks13. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, and the underlying molecular interactions.

Quantitative Binding Affinity Data

The binding affinity of TAM16 for the thioesterase (TE) domain of Pks13 has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.32 µM | Pks13 Thioesterase Activity Assay | [2] |

| IC50 | 0.08 µM | Mtb H37Rv Growth Inhibition | [2] |

| MIC | 0.09 µM | Whole-cell Mtb H37Rv | [3] |

Experimental Protocols

Pks13 Thioesterase (TE) Domain Inhibition Assay

This assay measures the enzymatic activity of the Pks13 TE domain and the inhibitory effect of compounds like TAM16. The assay is based on the cleavage of a fluorescent substrate, 4-methylumbelliferyl heptanoate (4-MUH), by the TE domain, which releases the fluorescent product 4-methylumbelliferone.[4][5]

Materials:

-

Purified recombinant Pks13-TE domain

-

4-methylumbelliferyl heptanoate (4-MUH) substrate (Sigma)[6]

-

Assay buffer: 20 mM Tris pH 7.0, 100 mM NaCl, 0.1 mM TCEP[7]

-

TAM16 or other test compounds

-

DMSO for compound dilution

-

384-well black non-binding surface plates (e.g., Corning 3676)

-

Fluorescence plate reader (e.g., PheraStar2) with excitation at ~350 nm and emission at ~450 nm[6][7]

Procedure:

-

Prepare a stock solution of the Pks13-TE domain in the assay buffer. A final concentration of 0.5 µM is typically used.[7]

-

Prepare serial dilutions of TAM16 in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Dispense the diluted compounds into the wells of the 384-well plate.

-

Add the Pks13-TE domain solution to each well, except for the negative control wells (which should contain only buffer and substrate).

-

Pre-incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the 4-MUH substrate to all wells. A typical final concentration of 4-MUH is 25 µM.[6][7]

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 180 minutes).[6]

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[6]

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

TAMRA Fluorescence Polarization (FP) Competition Assay

This assay provides an alternative method to measure the binding of inhibitors to the Pks13-TE active site by competing with a fluorescently labeled probe.[4]

Materials:

-

Purified recombinant Pks13-TE domain

-

TAMRA-FP probe specific for serine hydrolases[4]

-

TAM16 or other test compounds

-

Assay buffer (as described for the TE inhibition assay)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of the Pks13-TE domain and the TAMRA-FP probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

-

Prepare serial dilutions of TAM16 in DMSO and then in assay buffer.

-

Dispense the diluted compounds into the wells of the 384-well plate.

-

Add the pre-mixed Pks13-TE/TAMRA-FP probe solution to each well.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the appropriate excitation and emission filters for the TAMRA fluorophore.

-

A decrease in polarization indicates displacement of the TAMRA-FP probe by the test compound.

-

Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Visualizations

Mycolic Acid Synthesis and Pks13 Inhibition Pathway

Caption: Pks13 is inhibited by TAM16, blocking mycolic acid synthesis.

Structure-Based Drug Discovery Workflow for Pks13 Inhibitors

References

- 1. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Biological Evaluation of Novel Antitubercular Agents Targeting Pks13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). A promising strategy in anti-TB drug discovery is the inhibition of essential mycobacterial enzymes. This technical guide focuses on the biological evaluation of derivatives of antitubercular agents targeting Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mtb. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial death.

While this guide is titled with "Antitubercular agent-13," a specific compound with known anti-TB activity, a comprehensive public dataset on a series of its derivatives is not currently available. Therefore, to fulfill the educational and practical objectives of this document, we will focus on a well-characterized class of Pks13 inhibitors, the coumestan derivatives, as a representative example. The methodologies and data presentation formats described herein are broadly applicable to the evaluation of other series of antitubercular agents. Coumestan derivatives have been shown to be potent inhibitors of Pks13 and exhibit significant activity against both drug-susceptible and drug-resistant Mtb strains.[1][2]

This guide provides a detailed overview of the experimental protocols for evaluating the antitubercular activity and cytotoxicity of these compounds, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows using Graphviz diagrams.

Data Presentation